molecular formula C33H35N5O9 B12502870 [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid

[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid

Cat. No.: B12502870
M. Wt: 645.7 g/mol
InChI Key: JOZGCSZISBFCOO-UHFFFAOYSA-N
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Description

[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its intricate structure, which includes multiple amide and ether linkages, as well as a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in peptide synthesis and has significant applications in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Fmoc Protection:

    Amide Bond Formation: Sequential coupling reactions to form the amide bonds between the amino acids.

    Ether Linkage Formation: Introduction of the methoxy group through etherification reactions.

    Deprotection: Removal of the Fmoc group to yield the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide linkages.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a scaffold for drug design.

    Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid involves its ability to form stable amide bonds and interact with biological molecules. The fluorenylmethoxycarbonyl group provides protection during synthesis, allowing for selective reactions. The compound can target specific molecular pathways, such as enzyme active sites, and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(9H-fluoren-9-ylmethoxycarbonyl)-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

    N-(tert-Butoxycarbonyl)-L-alanine: A Boc-protected amino acid with similar applications.

    N-(9H-fluoren-9-ylmethoxycarbonyl)-L-phenylalanine: An Fmoc-protected phenylalanine derivative.

Uniqueness

[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid is unique due to its complex structure, which allows for multiple functional modifications. Its ability to form stable amide bonds and its use in peptide synthesis make it a valuable tool in biochemical research. The presence of the fluorenylmethoxycarbonyl group provides additional stability and selectivity during synthesis, distinguishing it from other similar compounds.

Properties

Molecular Formula

C33H35N5O9

Molecular Weight

645.7 g/mol

IUPAC Name

2-[[[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C33H35N5O9/c39-28(16-36-33(45)47-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)34-17-30(41)38-27(14-21-8-2-1-3-9-21)32(44)35-15-29(40)37-20-46-19-31(42)43/h1-13,26-27H,14-20H2,(H,34,39)(H,35,44)(H,36,45)(H,37,40)(H,38,41)(H,42,43)

InChI Key

JOZGCSZISBFCOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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